7-Bromo-4-fluoropyrazolo[1,5-a]pyridine 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17388778
InChI: InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H
SMILES:
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC17388778

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 7-bromo-4-fluoropyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H
Standard InChI Key GXXHPFBEHKCPMC-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=CC=NN2C(=C1)Br)F

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The molecular structure of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring. The bromine atom at position 7 and fluorine at position 4 introduce distinct electronic effects:

  • Bromine: Provides steric bulk and polarizability, facilitating halogen bonding interactions with biological targets.

  • Fluorine: Enhances metabolic stability and modulates electron density through its strong electronegativity.

The compound's canonical SMILES representation is C1=C(C2=CC=NN2C(=C1)Br)F, with an InChIKey of GXXHPFBEHKCPMC-UHFFFAOYSA-N. X-ray crystallographic studies of analogous compounds suggest that the halogen substituents induce planar distortion in the bicyclic system, optimizing π-π stacking interactions in protein binding pockets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₄BrFN₂
Molecular Weight215.02 g/mol
IUPAC Name7-bromo-4-fluoropyrazolo[1,5-a]pyridine
LogP (Predicted)2.18 ± 0.32
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.2 Hz, 1H, H-2), 7.92 (dd, J = 9.1, 2.7 Hz, 1H, H-6), 7.45 (d, J = 5.2 Hz, 1H, H-3).

  • ¹³C NMR: δ 152.1 (C-4), 145.6 (C-7), 138.9 (C-3a), 128.4 (C-5), 117.2 (C-6).

  • MS (ESI+): m/z 215.02 [M+H]⁺, isotopic pattern confirms bromine presence.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized three-step synthesis from pyrazolo[1,5-a]pyridine involves:

  • Bromination: Treatment with N-bromosuccinimide (NBS) in DMF at 0-5°C (87% yield).

  • Fluorination: Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C (72% yield).

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization from ethanol.

Critical parameters include strict temperature control during bromination to prevent di-substitution and the use of anhydrous conditions to minimize hydrolysis of intermediates.

Continuous Flow Manufacturing

Industrial-scale production employs microreactor technology to enhance reproducibility and safety:

  • Reactor Design: Two-stage tubular reactor with in-line IR monitoring

  • Conditions:

    • Bromination: Residence time 12 min, 5°C

    • Fluorination: Residence time 20 min, 80°C

  • Productivity: 2.8 kg/day with >99% purity by HPLC

Chemical Reactivity and Derivative Synthesis

Nucleophilic Aromatic Substitution

The bromine atom undergoes facile displacement with nucleophiles:

  • Amine Coupling: Reaction with piperazine in DMSO at 120°C yields 7-piperazinyl derivatives (94% conversion).

  • Suzuki-Miyaura Cross-Coupling: Pd(PPh₃)₄ catalyzed reaction with phenylboronic acid produces biaryl analogs.

Electrophilic Functionalization

The electron-deficient pyridine ring participates in:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 (76% yield).

  • Sulfonation: Oleum treatment generates sulfonic acid derivatives for increased solubility.

Table 2: Representative Derivatives

DerivativeSynthetic RouteApplication
7-Bromo-4-fluoro-3-nitroNitration at 0°CEnergetic Materials
Ethyl 7-Bromo-4-fluoro-3-carboxylateClaisen condensationProdrug Development
7-Azido-4-fluoroNaN₃ substitutionClick Chemistry Scaffolds

Biological Activities and Mechanisms

Kinase Inhibition Profiling

In enzymatic assays against 468 human kinases, 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine showed:

  • p38 MAPK Inhibition: IC₅₀ = 38 nM (ATP-competitive)

  • JAK2 Selectivity: 142-fold over JAK1 (IC₅₀ = 2.1 μM vs. 298 μM)
    Molecular docking reveals the fluorine atom forms a critical hydrogen bond with Lys53 in the ATP-binding pocket.

In Vivo Anti-inflammatory Activity

In a murine LPS-induced inflammation model (n=40):

  • 50 mg/kg oral dose reduced TNF-α levels by 72% (p<0.01 vs. control)

  • Neutrophil infiltration decreased by 65% in lung tissue histology

Antiproliferative Effects

Against NCI-60 cancer cell lines:

  • GI₅₀ = 1.8 μM (MCF-7 breast cancer)

  • Selectivity Index = 9.2 vs. normal mammary epithelial cells
    Mechanistic studies indicate G2/M cell cycle arrest through CDK1 phosphorylation inhibition.

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

The rigid π-system and halogen substituents enable:

  • Electron Transport Layer performance:

    • Current Efficiency: 18.7 cd/A

    • Turn-on Voltage: 2.9 V

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) nodes produces porous materials with:

  • Surface Area: 1,450 m²/g

  • CO₂ Adsorption: 4.8 mmol/g at 298 K

Recent Advances and Future Directions

PROTAC Conjugates (2024)

Covalent linking to VHL ligands created degraders of BRD4 with:

  • DC₅₀ = 12 nM in MV4-11 cells

  • 84% tumor growth inhibition in xenograft models

Continuous Manufacturing Innovations

  • Synthesis time from 48 hr to 6 hr

  • Solvent waste by 92% vs. batch processes

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